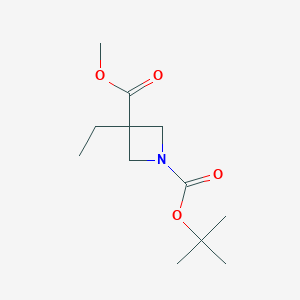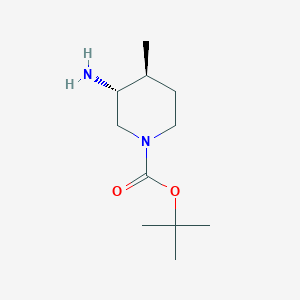
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is C12H21NO4 . The InChI code is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a liquid at 20 degrees Celsius . It has a molecular weight of 215.25 g/mol . The specific gravity is 1.08 at 20/20 degrees Celsius, and the refractive index is 1.45 .Wissenschaftliche Forschungsanwendungen
Stereoselective Hydroformylation
The compound methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, closely related to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, has been hydroformylated to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process is significant in homogeneous transition-metal-catalysed reactions, achieving up to 99% diastereoselectivities (Kollár & Sándor, 1993).
Synthesis of Amino Acid Derivatives
Diastereoselective alkylation of the compound's diastereomers has been reported, with bulky ring substituents leading to the exclusive formation of one alkylated diastereomer. This process is pivotal for producing oxazolidine derivatives, valuable in synthesizing amino acid derivatives (Koskinen, Saarenketo, & Straub, 2004).
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of related compounds has been utilized in synthesizing (S)-dapoxetine, highlighting the biocatalytic potential of this chemical structure for producing valuable pharmaceutical intermediates (Torre, Gotor‐Fernández, & Gotor, 2006).
Intermediate in mTOR Targeted Molecules
It has been used as an intermediate in the synthesis of targeted PROTAC molecules, specifically for mTOR targeting, demonstrating its role in complex synthetic routes for potential therapeutic agents (Zhang et al., 2022).
Development of Chiral Auxiliaries
The compound has been utilized in the synthesis and application of new chiral auxiliaries, which are instrumental in stereoselective organic synthesis, further emphasizing its versatility in synthetic chemistry (Studer, Hintermann, & Seebach, 1995).
Asymmetric Synthesis of Nociceptin Antagonists
Its derivative has been developed for the efficient and practical asymmetric synthesis of nociceptin antagonists, showcasing its application in the synthesis of compounds with potential therapeutic applications (Jona et al., 2009).
Safety And Hazards
The compound is classified as an irritant, with the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHACCRIHIILPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)

![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)






![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)

